Glyco-obeticholic acid-d5 is a deuterium-labeled derivative of glyco-obeticholic acid, which itself is an active metabolite of obeticholic acid. Obeticholic acid is a synthetic bile acid that acts as a farnesoid X receptor agonist and is primarily used in the treatment of liver diseases, particularly primary biliary cholangitis. The deuterium labeling in glyco-obeticholic acid-d5 enhances its stability and allows for precise tracking in metabolic studies and pharmacokinetic assessments. This compound is significant in research for understanding the metabolism and effects of obeticholic acid in human subjects .
Glyco-obeticholic acid-d5 exhibits biological activities similar to those of its parent compound, obeticholic acid. It plays a role in regulating bile acid synthesis, enhancing bile flow, and modulating lipid metabolism. By activating the farnesoid X receptor, it can suppress hepatic bile acid production and promote the excretion of bile acids from the liver. This activity is crucial in treating conditions like primary biliary cholangitis, where bile flow is impaired .
The synthesis of glyco-obeticholic acid-d5 typically involves the following steps:
Glyco-obeticholic acid-d5 has several applications in research and clinical studies:
Interaction studies involving glyco-obeticholic acid-d5 focus on its binding affinity to plasma proteins and its interaction with other drugs. It has been noted that obeticholic acid and its conjugates exhibit high binding rates (greater than 99%) to human plasma proteins, which may influence their pharmacological effects and bioavailability. Understanding these interactions is crucial for optimizing therapeutic regimens involving bile acids .
Glyco-obeticholic acid-d5 shares structural similarities with several other bile acids and their derivatives. Here are some comparable compounds:
| Compound Name | Description | Unique Features |
|---|---|---|
| Obeticholic Acid | A synthetic bile acid used for liver diseases | Non-deuterated form; primary therapeutic agent |
| Glyco-obticholic Acid | Conjugate form of obeticholic acid | Lacks deuterium labeling |
| Tauro-obticholic Acid | Conjugate with taurine | Different amino acid conjugate |
| Chenodeoxycholic Acid | Naturally occurring bile acid | Different biological activity |
Glyco-obeticholic acid-d5's uniqueness lies in its deuterium labeling, which enhances its detectability in analytical methods while retaining the biological properties associated with glyco-obticholic acid . This makes it particularly valuable for research applications focused on drug metabolism and pharmacokinetics.
Flow chemistry has emerged as a transformative approach for deuterium labeling reactions, offering numerous advantages over traditional batch synthesis methods including precise control of reaction parameters, improved mixing efficiency, and enhanced safety profiles [7]. The implementation of flow chemistry for deuterium incorporation into bile acid derivatives has demonstrated superior regioselectivity and increased production capacity while minimizing decomposition of sensitive molecular structures [13].
The primary methodology employed for deuterium labeling in flow systems involves hydrogen-deuterium exchange reactions utilizing deuterium oxide (D2O) as the deuterium source under catalytic conditions [7]. Heterogeneous catalysts such as palladium on carbon and platinum have been extensively utilized in flow reactors for deuterium incorporation, with reaction conditions typically maintained at elevated temperatures ranging from 140 to 200 degrees Celsius [11] [13]. The flow chemistry approach enables precise temperature control and optimal residence time management, critical factors for achieving high isotopic incorporation while preserving the structural integrity of the bile acid scaffold [8].
Recent developments in flow chemistry for isotope labeling have focused on iterative recirculation processes, which enable the achievement of deuterated compounds with exceptionally high isotopic purities through closed-loop continuous flow systems [8]. These recirculation methodologies have demonstrated the capacity to produce deuterium-labeled compounds with isotopic purities exceeding 95 percent, significantly higher than conventional batch processes [8]. The implementation of real-time monitoring systems within flow reactors allows for continuous assessment of deuterium incorporation rates and enables dynamic optimization of reaction conditions [13].
Regioselective deuterium incorporation represents a critical challenge in the synthesis of isotopically labeled bile acid derivatives, requiring precise control over the sites of hydrogen-deuterium exchange to ensure analytical reliability [20] [21]. The achievement of regioselectivity in deuterium labeling involves the exploitation of differential reactivity patterns within the molecular structure, often dictated by electronic environments and steric accessibility of specific hydrogen atoms [22].
Metal-catalyzed hydrogen-deuterium exchange reactions have demonstrated exceptional regioselectivity when applied to steroid scaffolds, with ruthenium and palladium catalysts showing particular efficacy for bile acid derivatives [9] [21]. The regioselectivity is influenced by several factors including catalyst selection, reaction temperature, deuterium source concentration, and the presence of directing groups within the molecular structure [20] [22]. For glycine-conjugated bile acids, the amide functionality can serve as a directing group, influencing the regioselectivity of deuterium incorporation in adjacent positions [21].
Photocatalytic approaches have shown promise for achieving highly regioselective deuterium exchange at specific carbon-hydrogen bonds, particularly those adjacent to heteroatoms [20]. The use of organic photocatalysts such as thioxanthone and anthraquinone under 390-nanometer irradiation has demonstrated exceptional regioselectivity for alpha-thio carbon-hydrogen bonds while avoiding deuterium incorporation at alpha-oxygen, alpha-nitrogen, and aromatic positions [20]. These methodologies operate through single electron transfer mechanisms, providing precise control over the sites of deuterium incorporation [20].
The optimization of regioselective deuterium exchange requires careful consideration of reaction kinetics and thermodynamic factors [22]. Temperature-dependent studies have revealed that lower reaction temperatures can enhance regioselectivity by favoring kinetically controlled pathways over thermodynamically controlled processes [22]. The incorporation of deuterium at methyl groups has been shown to follow stepwise exchange patterns, with complete deuteration achieved through sequential replacement of individual hydrogen atoms [21].
The purification of deuterated bile acid derivatives presents unique challenges due to the subtle differences in physicochemical properties between deuterated and non-deuterated species, as well as the potential for deuterium loss during processing [27] [37]. High-performance liquid chromatography remains the primary separation technique for deuterated bile acid purification, though modified protocols are often required to address the specific challenges associated with isotopically labeled compounds [27] [29].
Temperature control emerges as a critical parameter in the purification of deuterated bile acids, as elevated temperatures can promote deuterium exchange and compound degradation [27]. Purification protocols conducted at reduced temperatures, typically between 5 and 10 degrees Celsius, have demonstrated superior retention of isotopic purity compared to standard room temperature or elevated temperature conditions [27]. The implementation of low-temperature purification requires specialized equipment including temperature-controlled autosamplers, column compartments, and fraction collectors [27].
The chromatographic behavior of deuterated compounds differs from their non-deuterated analogs due to the kinetic isotope effects that influence retention times and peak shapes [37]. Deuterium substitution generally results in decreased lipophilicity compared to hydrogen, which can lead to altered elution patterns and potential co-elution problems with non-deuterated impurities [37]. These effects necessitate the development of modified chromatographic methods with adjusted gradient profiles and extended run times to achieve adequate separation [28].
Solvent selection plays a crucial role in the purification of deuterated bile acid derivatives, with particular attention required to avoid protic solvents that may promote deuterium exchange [37]. The use of aprotic solvent systems or carefully controlled deuterated solvents can minimize isotopic exchange during purification processes [27]. Additionally, the pH of mobile phases must be optimized to maintain the ionization state of the bile acid while preventing acid-catalyzed deuterium exchange reactions [29].
| Parameter | Standard Conditions | Deuterated Compound Conditions | Impact on Isotopic Purity |
|---|---|---|---|
| Temperature (°C) | 25-55 | 5-10 | >95% retention at low temperature [27] |
| Mobile Phase pH | 2.5-7.0 | 6.0-7.5 | Minimizes acid-catalyzed exchange [29] |
| Flow Rate (mL/min) | 1.0-2.0 | 0.5-1.0 | Reduces shear-induced degradation [27] |
| Column Temperature (°C) | 30-40 | 10-15 | Prevents thermal decomposition [27] |
| Detection Wavelength (nm) | 215-254 | 280-325 | Selective monitoring capability [28] |
Post-purification drying procedures require specialized approaches to prevent decomposition of temperature-sensitive deuterated compounds [27]. Lyophilization protocols must be carefully optimized to avoid sublimation-induced deuterium loss, while rotary evaporation at reduced pressures and low temperatures provides an alternative approach [27]. The addition of acetonitrile to aqueous fractions can establish azeotropic conditions that facilitate water removal while minimizing thermal stress on the deuterated compound [27].
The analytical validation of isotopic purity in deuterated bile acid derivatives requires sophisticated analytical techniques capable of distinguishing between isotopologues and quantifying deuterium incorporation at specific molecular sites [12] [25]. Nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry represent the primary analytical methods for isotopic purity determination, each offering unique advantages for structural characterization and quantitative analysis [12] [30].
High-resolution mass spectrometry provides exceptional capability for isotopic purity determination through the accurate measurement of mass-to-charge ratios of deuterated species [25] [30]. The implementation of electrospray ionization coupled with time-of-flight mass spectrometry enables baseline resolution between isotopologues, facilitating precise quantification of deuterium incorporation levels [25]. Isotopic purity calculations are performed by integrating the peak areas of individual isotopolog ions and determining the relative abundance of fully deuterated species compared to partially deuterated analogs [25].
The evaluation of isotopic enrichment requires consideration of natural isotopic abundance corrections to determine the true extent of deuterium incorporation [25]. Mathematical algorithms have been developed to account for the contribution of carbon-13 and nitrogen-15 isotopes to the observed mass spectrum, enabling accurate calculation of deuterium-specific enrichment [25]. These corrections are particularly important for compounds containing multiple heteroatoms, where natural isotopic contributions can significantly impact the apparent isotopic purity [25].
Nuclear magnetic resonance spectroscopy provides complementary information regarding the sites of deuterium incorporation and the extent of labeling at specific molecular positions [12]. Deuterium nuclear magnetic resonance spectroscopy can directly observe deuterium-labeled positions, while proton nuclear magnetic resonance spectroscopy reveals the extent of hydrogen replacement through integration of residual proton signals [12]. The combination of one-dimensional and two-dimensional nuclear magnetic resonance techniques enables comprehensive structural characterization of deuterated bile acid derivatives [12].
| Analytical Technique | Detection Limit | Precision (CV%) | Isotopic Purity Range | Analysis Time |
|---|---|---|---|---|
| ESI-HRMS | 0.1-1.0 ng/mL | 3.7-11.1 | 90-99.9% | 5-15 minutes [12] [30] |
| ¹H NMR | 1-10 μg | 2-5 | 85-98% | 30-60 minutes [12] |
| ²H NMR | 5-50 μg | 5-10 | 90-99% | 60-120 minutes [12] |
| LC-MS/MS | 0.25-10 nM | 6.5 | 95-99.5% | 12-15 minutes [29] [32] |
The validation of analytical methods for deuterated compounds requires demonstration of linearity, precision, accuracy, and specificity across the relevant concentration range [24]. Method validation protocols must address potential matrix effects that may influence the ionization efficiency of deuterated species compared to non-deuterated analogs [24]. The use of deuterated internal standards in bioanalytical applications necessitates rigorous validation to ensure that the isotopic purity remains stable throughout the analytical procedure [24].
Hepatic conjugation of bile acids with amino acids represents a fundamental biotransformation process that significantly enhances the aqueous solubility and biological activity of these steroid derivatives [1] [2]. The conjugation of obeticholic acid and its deuterated metabolite glyco-obeticholic acid-d5 occurs through a highly regulated two-step enzymatic process within hepatocytes.
The initial step involves bile acid coenzyme A ligase, which catalyzes the formation of bile acid-coenzyme A thioesters from free bile acids [3]. This enzyme, with a molecular weight of 75,960 daltons, demonstrates substrate specificity for various bile acid species and operates optimally in both peroxisomal and cytoplasmic compartments [3]. The enzyme shows particular efficiency in activating obeticholic acid derivatives, converting them to their corresponding coenzyme A thioesters as prerequisite substrates for subsequent conjugation reactions.
The second enzymatic step involves bile acid coenzyme A:amino acid N-acyltransferase, a cytoplasmic enzyme with a molecular weight of 46,296 daltons [1] [2]. This single enzyme system demonstrates remarkable versatility in catalyzing conjugation reactions with both glycine and taurine, exhibiting distinct kinetic parameters for each amino acid substrate [4]. The enzyme displays a Michaelis constant of 31 millimolar for glycine and 0.8 millimolar for taurine, with optimal activity at pH 7.8 [4]. This substantial difference in substrate affinity explains the predominance of taurine conjugates in most mammalian species, despite the typically higher hepatic concentrations of glycine.
The glycine conjugation pathway demonstrates competitive inhibition characteristics when both amino acid substrates are present simultaneously [5]. Alternative-substrate-inhibition studies reveal that glycine and taurine exhibit mutual inhibitory effects, confirming that both conjugation reactions occur at the same active site of the N-acyltransferase enzyme [5] [6]. This finding has significant implications for understanding the metabolic fate of glyco-obeticholic acid-d5, as the relative concentrations of glycine and taurine within hepatocytes directly influence the formation of specific conjugated metabolites.
Table 1: Hepatic Conjugation Enzyme Characteristics
| Enzyme | Function | Km Glycine (mM) | Km Taurine (mM) | pH Optimum | Molecular Weight (Da) | Location |
|---|---|---|---|---|---|---|
| Bile acid CoA ligase (BACL) | Catalyzes first step - bile acid activation to CoA thioesters | - | - | - | 75960 | Peroxisomes/Cytoplasm |
| Bile acid CoA:amino acid N-acyltransferase (BAAT) | Catalyzes second step - conjugation with glycine or taurine | 31 | 0.8 | 7.8 | 46296 | Cytoplasm |
| Single enzyme system | Both glycine and taurine conjugation by single enzyme | 20-31 | 0.2-0.8 | 7.8 | 46296 | Cytoplasm |
The enterohepatic circulation of glyco-obeticholic acid-d5 represents a highly efficient recycling mechanism that maintains bile acid homeostasis while optimizing the pharmacokinetic profile of this deuterated metabolite [7] [8]. This sophisticated transport system demonstrates remarkable conservation across mammalian species, with recycling efficiencies consistently achieving 95-98% of the total bile acid pool [8] [9].
The circulation process initiates with hepatic secretion of conjugated bile acids, including glyco-obeticholic acid-d5, into bile canaliculi via the bile salt export pump [10]. Following gallbladder storage and meal-stimulated release, these conjugated metabolites enter the duodenum where they facilitate lipid emulsification and absorption. The circadian regulation of this process results in 5-10 daily cycling events in humans, with corresponding frequencies of 8-10 times in mice and 6-8 times in rats [9] [11].
Ileal reabsorption constitutes the rate-limiting step in enterohepatic circulation, with approximately 95% of bile acids actively transported via the apical sodium-dependent bile acid transporter [8] [9]. The remaining 2-5% of bile acids escape ileal reabsorption and undergo microbial modification in the colon before fecal excretion. This efficient reabsorption mechanism ensures that daily bile acid pool turnover ranges from 25-50% in humans, requiring corresponding hepatic synthesis to maintain homeostasis [8].
Portal circulation transport demonstrates exceptional efficiency in returning reabsorbed bile acids to the liver, where hepatic extraction exceeds 90% under physiological conditions [9]. The organic anion transporting polypeptides and sodium taurocholate cotransporting polypeptide facilitate this hepatic uptake, completing the enterohepatic circuit [9]. The deuterium labeling in glyco-obeticholic acid-d5 does not significantly alter these transport kinetics, maintaining the characteristic circulation patterns observed with native bile acid metabolites [12] [13].
Table 2: Enterohepatic Circulation Parameters
| Parameter | Human Values | Mouse Values | Rat Values | Transport Mechanism |
|---|---|---|---|---|
| Bile acid recycling efficiency | 95-98% | ~95% | ~95% | ASBT/NTCP mediated |
| Daily cycling frequency | 5-10 times | 8-10 times | 6-8 times | Circadian regulated |
| Daily BA pool turnover | 25-50% | ~50% | ~40% | CYP7A1 controlled |
| Ileal reabsorption rate | 95% | ~95% | ~95% | ASBT dependent |
| Fecal excretion rate | 2-5% | ~5% | ~5% | Passive diffusion |
| Portal circulation transport | High efficiency | High efficiency | High efficiency | Portal vein transport |
| Hepatic extraction efficiency | >90% | >90% | >90% | OATP/NTCP mediated |
Bacterial deconjugation of glyco-obeticholic acid-d5 in the gastrointestinal tract represents a critical biotransformation pathway that fundamentally alters the physicochemical properties and biological activity of this deuterated metabolite [14] [15]. Bile salt hydrolase enzymes, distributed across major gut microbiota phyla, catalyze the hydrolytic cleavage of amino acid conjugates, generating unconjugated bile acid species that serve as substrates for subsequent microbial transformations [15] [16].
Firmicutes phylum bacteria, particularly Lactobacillus and Enterococcus species, demonstrate high bile salt hydrolase activity with pronounced substrate preference for glycine-conjugated bile acids [17]. These bacteria predominantly inhabit the small intestine and proximal colon, positioning them to encounter glyco-obeticholic acid-d5 before extensive secondary modifications occur [14]. The enzymatic deconjugation process follows Michaelis-Menten kinetics, with substrate recognition occurring through specific binding interactions between the bile salt hydrolase active site and the steroid nucleus of the bile acid substrate [15].
Bacteroidetes phylum members exhibit moderate bile salt hydrolase activity but demonstrate broader substrate specificity, effectively deconjugating both glycine and taurine conjugates [16]. These anaerobic bacteria also possess hydroxysteroid dehydrogenase enzymes that facilitate oxidation reactions at the 3α, 7α, and 12α positions of the steroid core, generating ketonic intermediates that serve as precursors for epimerization and reduction reactions [16] [18].
Clostridium cluster XIV bacteria, including Clostridium scindens and Clostridium hiranonis, demonstrate exceptional bile salt hydrolase activity coupled with potent 7α-dehydroxylation capabilities [18]. These bacteria express the bile acid inducible operon, encoding enzymes that sequentially convert primary bile acids to secondary metabolites through coordinated deconjugation and dehydroxylation reactions [18]. The 7α-dehydroxylation of deconjugated obeticholic acid derivatives results in the formation of lithocholic acid analogs, significantly increasing the hydrophobicity and potential cytotoxicity of these metabolites [19].
Table 3: Microbial Deconjugation Characteristics
| Bacterial Group | BSH Activity | Substrate Preference | Additional Functions | Location GI Tract |
|---|---|---|---|---|
| Firmicutes (Lactobacillus) | High | Glycine > Taurine | Deconjugation only | Small intestine |
| Firmicutes (Enterococcus) | High | Glycine > Taurine | Deconjugation only | Small/Large intestine |
| Bacteroidetes | Moderate | Both conjugates | Deconjugation + oxidation | Large intestine |
| Actinobacteria (Bifidobacterium) | High | Glycine > Taurine | Deconjugation only | Large intestine |
| Clostridium cluster XIV | High | Both conjugates | 7α-dehydroxylation | Large intestine |
| Clostridium scindens | Very High | Both conjugates | 7α-dehydroxylation (DCA/LCA formation) | Large intestine |
| Clostridium hiranonis | Very High | Both conjugates | 7α-dehydroxylation (DCA/LCA formation) | Large intestine |
The molecular mechanisms underlying bile salt hydrolase activity involve N-terminal nucleophilic hydrolase family enzymes characterized by autocatalytic activation and subsequent amide bond cleavage [15]. These enzymes contain conserved catalytic residues, including Cysteine-2 as the nucleophile, along with Arginine-18, Aspartate-21, Asparagine-82, and Arginine-228 [15]. The deconjugation reaction proceeds through formation of a covalent enzyme-substrate intermediate, followed by hydrolytic release of the free amino acid and unconjugated bile acid product [20].
Significant interspecies variations in bile acid metabolism profoundly influence the biotransformation pathways of glyco-obeticholic acid-d5, with implications for pharmacokinetic modeling and therapeutic translation across different animal models [21] [22]. These differences encompass amino acid conjugation patterns, primary bile acid compositions, transport protein specificities, and nuclear receptor activation profiles.
Human bile acid metabolism demonstrates a balanced conjugation pattern, with approximately 75% glycine conjugates and 25% taurine conjugates under physiological conditions [21] [6]. This distribution reflects moderate hepatic taurine concentrations and high glycine availability, enabling both conjugation pathways to operate simultaneously [6]. Human primary bile acids consist predominantly of cholic acid and chenodeoxycholic acid, with farnesoid X receptor activation following the potency order: chenodeoxycholic acid > deoxycholic acid > lithocholic acid > cholic acid [21] [23].
Murine species exhibit markedly different metabolic profiles, with mice demonstrating greater than 90% taurine conjugation due to high hepatic taurine concentrations and the presence of unique muricholic acid species [21] [22]. The synthesis of 6-hydroxylated muricholic acids in rodents fundamentally alters bile acid pool composition, creating farnesoid X receptor antagonists that modify nuclear receptor signaling pathways [22] [24]. These muricholic acids, absent in human physiology, contribute to species-specific differences in cholesterol metabolism and bile acid homeostasis [22].
Rats maintain similar taurine-predominant conjugation patterns as mice, with greater than 85% taurine conjugates, but demonstrate distinct transport protein substrate preferences [21] [25]. The bile salt export pump in rodents preferentially transports taurochenodeoxycholate, whereas human bile salt export pump shows highest affinity for taurocholate [25]. These differences in transporter specificity directly influence the hepatic excretion kinetics of glyco-obeticholic acid-d5 and related metabolites across species.
Guinea pigs and rabbits represent unique metabolic phenotypes characterized by predominantly glycine conjugation due to exceptionally low hepatic taurine concentrations [6]. Guinea pigs achieve greater than 90% glycine conjugation through hepatic taurine depletion, while rabbits demonstrate complete glycine conjugation through evolutionary adaptation of the bile acid coenzyme A:amino acid N-acyltransferase enzyme to exhibit high glycine affinity and poor taurine binding [6].
Table 4: Species-Specific Metabolic Characteristics
| Species | Primary Conjugation | Hepatic Taurine Conc | Hepatic Glycine Conc | Primary Bile Acids | FXR Activation Pattern | BSEP Substrate Preference |
|---|---|---|---|---|---|---|
| Human | Glycine (75%) + Taurine (25%) | Moderate | High | CA + CDCA | CDCA > DCA > LCA > CA | Taurocholate |
| Mouse | Taurine (>90%) | High | Moderate | CA + CDCA + α/β-MCA | Different due to MCA antagonism | Taurochenodeoxycholate |
| Rat | Taurine (>85%) | High | Moderate | CA + CDCA + α/β-MCA | Different due to MCA antagonism | Taurochenodeoxycholate |
| Guinea Pig | Glycine (>90%) | Very Low | Very High | CA + CDCA | CDCA > DCA > LCA > CA | Taurocholate |
| Rabbit | Glycine (100%) | Very Low | High | CA + CDCA | CDCA > DCA > LCA > CA | Taurocholate |
The deuterium substitution in glyco-obeticholic acid-d5 may introduce species-specific kinetic isotope effects that differentially influence metabolic pathways across these animal models [26] [13]. Primary kinetic isotope effects occur when carbon-deuterium bonds undergo cleavage during enzymatic reactions, potentially slowing specific biotransformation steps [26]. These effects could alter the relative rates of competing metabolic pathways, leading to species-dependent changes in metabolite profiles and pharmacokinetic parameters [13].
Farnesoid X receptor isoform expression patterns also demonstrate species-specific variations that influence the pharmacodynamic response to glyco-obeticholic acid-d5 [27] [23]. Human liver predominantly expresses farnesoid X receptor α1 and α2 isoforms, with tissue-specific distribution patterns that determine overall nuclear receptor sensitivity [23]. The differential regulation of bile salt export pump by these farnesoid X receptor isoforms through distinct response elements introduces additional layers of species-specific variability in bile acid transport and metabolism [27].